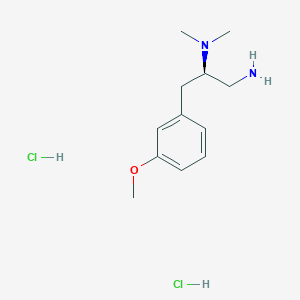
(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is a chiral diamine compound with a methoxyphenyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the methoxyphenyl precursor.
Amine Introduction: The precursor undergoes a reaction with dimethylamine to introduce the dimethylamine group.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Chiral Studies: Used in studies involving chiral recognition and separation.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Therapeutics: Investigated for its therapeutic properties in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl: The enantiomer of the compound with different chiral properties.
3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine: The non-chiral version of the compound.
3-(3-Methoxyphenyl)-N2,N2-diethylpropane-1,2-diamine: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its ability to participate in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2R)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
WWKLNQVZAVTXNP-NVJADKKVSA-N |
Isomeric SMILES |
CN(C)[C@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl |
Canonical SMILES |
CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
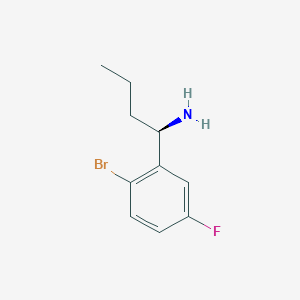
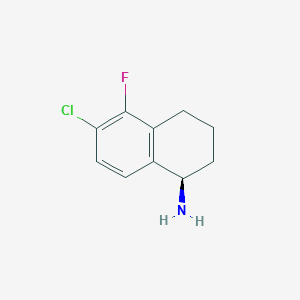
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
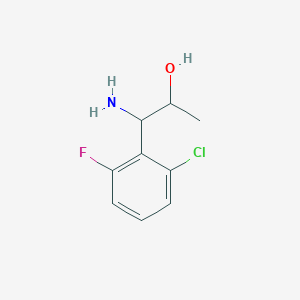
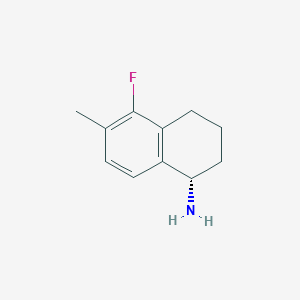

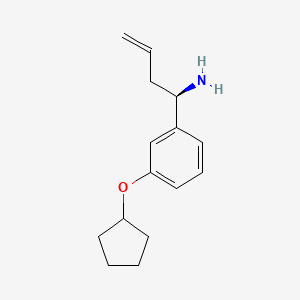
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
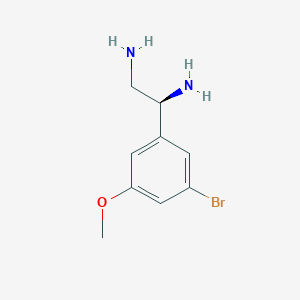
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
